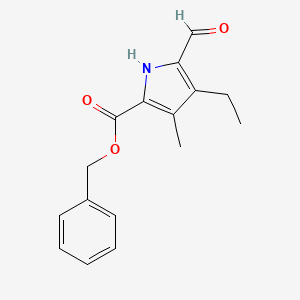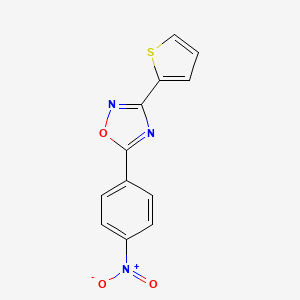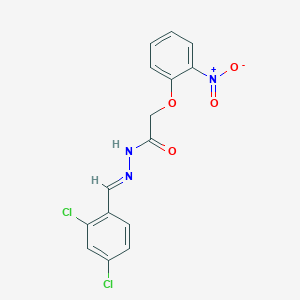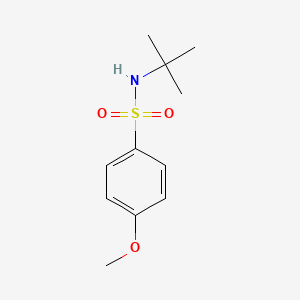
benzyl 4-ethyl-5-formyl-3-methyl-1H-pyrrole-2-carboxylate
説明
Benzyl 4-ethyl-5-formyl-3-methyl-1H-pyrrole-2-carboxylate is a compound belonging to the pyrrole class, which is known for its significant chemical properties and applications in organic synthesis. The pyrrole ring serves as a fundamental skeleton in the synthesis of various heterocyclic compounds, which are essential in pharmaceuticals, agrochemicals, and dyes.
Synthesis Analysis
The synthesis of related pyrrole derivatives often involves condensation reactions that lead to the formation of the pyrrole ring. For instance, the synthesis of ethyl 4-[(benzoyl)-hydrazonomethyl]-3,5-dimethyl-1H-pyrrole-2-carboxylate demonstrates the condensation of ethyl-4-formyl-3,5-dimethyl-1H-pyrrole-2-carboxylate and benzohydrazide, showcasing the versatility of pyrrole derivatives in forming hydrazide-hydrazones through such reactions (Singh et al., 2013).
Molecular Structure Analysis
The molecular structure of pyrrole derivatives is characterized by spectroscopic methods like FT-IR, 1H NMR, and UV–Vis, along with quantum chemical calculations. These methods reveal the electronic structure, vibrational modes, and molecular interactions, such as hydrogen bonding, that contribute to the stability and reactivity of the compound. The dimer formation through multiple interactions (N-H⋯O and C-H⋯O) is a critical aspect of their structural analysis, indicating the potential for forming supramolecular structures (Singh et al., 2013).
科学的研究の応用
Structural and Aromatic Studies
- Aromaticity and Molecular Structure : The aromatic character of derivatives similar to benzyl 4-ethyl-5-formyl-3-methyl-1H-pyrrole-2-carboxylate has been analyzed using X-ray diffraction and ab initio calculations. These studies reveal insights into the stability and aromaticity of such compounds, highlighting the significance of topological factors in determining their aromatic nature (Cyrański et al., 2001).
Synthesis and Chemical Reactions
- Synthesis and Spectroscopy Analysis : Novel methods for synthesizing derivatives of this compound have been developed. These methods involve spectroscopic analysis and quantum chemical calculations, providing insights into the thermodynamics and molecular interactions of these compounds (Singh et al., 2013).
- Microwave-Accelerated Synthesis : Efficient synthesis methods using microwave energy have been explored. These methods offer a quick, high-yield, and pure production of benzyl pyrrole-2-carboxylate derivatives, highlighting advancements in synthetic chemistry (Regourd et al., 2006).
Crystal Structure and Molecular Interactions
- Hydrogen-Bonding Patterns : The crystal structures of several derivatives, including those structurally related to this compound, have been determined. These studies emphasize the importance of hydrogen-bonding patterns in understanding the molecular interactions and stability of these compounds (Senge & Smith, 2005).
- Crystal Structure Determination from X-ray Powder Diffraction : Ab initio crystal structure determination has been performed on chain-functionalized pyrroles, providing detailed structural insights that are crucial for understanding their potential applications in areas like antitumoral agents (Silva et al., 2012).
Applications in Medicinal Chemistry
- Antimicrobial Agent Synthesis : Derivatives of benzyl pyrrole-2-carboxylate have been synthesized and evaluated for their antimicrobial activities. This research indicates their potential utility in the development of new antimicrobial agents (Hublikar et al., 2019).
Safety and Hazards
将来の方向性
Given the diverse nature of activities associated with pyrrole derivatives, there is potential for further exploration of benzyl 4-ethyl-5-formyl-3-methyl-1H-pyrrole-2-carboxylate and similar compounds . Researchers are working to explore this skeleton to its maximum potential against several diseases or disorders .
特性
IUPAC Name |
benzyl 4-ethyl-5-formyl-3-methyl-1H-pyrrole-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO3/c1-3-13-11(2)15(17-14(13)9-18)16(19)20-10-12-7-5-4-6-8-12/h4-9,17H,3,10H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XVXYAGCYQBAFHM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(NC(=C1C)C(=O)OCC2=CC=CC=C2)C=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
965-20-8 | |
| Record name | BENZYL 4-ETHYL-5-FORMYL-3-METHYL-2-PYRROLECARBOXYLATE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-bromo-N-(2-{[6-(3-methyl-1H-pyrazol-1-yl)-3-pyridazinyl]amino}ethyl)benzamide](/img/structure/B5504961.png)
![rel-(3aS,6aS)-1-{[2-(4-morpholinyl)-5-pyrimidinyl]methyl}octahydropyrrolo[3,4-b]pyrrole dihydrochloride](/img/structure/B5504965.png)
![3-(1-benzyl-1H-imidazol-2-yl)-1-[(1-methyl-1H-pyrazol-3-yl)carbonyl]piperidine](/img/structure/B5504976.png)
![(4S)-3-{[3-(2-methoxyethyl)-1,2,4-oxadiazol-5-yl]methyl}-4-phenyl-1,3-oxazolidin-2-one](/img/structure/B5504981.png)
![(4-fluorophenyl)[4-(4-methyl-1-piperazinyl)phenyl]methanone](/img/structure/B5504987.png)

![N-(2-methoxyethyl)-4-[(2-thienylsulfonyl)amino]benzamide](/img/structure/B5505001.png)
![2-(pyridin-4-ylmethyl)-9-(3-thienylmethyl)-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5505009.png)

![(3R*,4R*)-3-cyclopropyl-1-[5-(3-methoxyphenyl)-2-furoyl]-4-methylpyrrolidin-3-ol](/img/structure/B5505014.png)
![4-{[4-(2-pyridinyl)-1,3-thiazol-2-yl]amino}benzenesulfonamide](/img/structure/B5505020.png)


![1-(1H-indol-3-yl)-2-[(5-phenyl-4H-1,2,4-triazol-3-yl)thio]ethanone](/img/structure/B5505031.png)